Desmethyl Atomoxetine Hydrochloride
Overview
Description
Desmethyl Atomoxetine Hydrochloride is a metabolite of Atomoxetine . Atomoxetine is a competitive and specific inhibitor of norepinephrine reuptake while demonstrating weak serotonin and dopamine inhibition as studied in synaptosomes of rat hypothalamus .
Molecular Structure Analysis
The molecular formula of Desmethyl Atomoxetine Hydrochloride is C16H20ClNO, and its molecular weight is 277.79 . The chemical structure of Atomoxetine Hydrochloride, from which Desmethyl Atomoxetine Hydrochloride is derived, has been studied and it crystallizes in the orthorhombic space group P 2 1 2 1 2 1 .Physical And Chemical Properties Analysis
Desmethyl Atomoxetine Hydrochloride appears as a white solid . It has a melting point of 167-170°C and should be stored at -20°C .Scientific Research Applications
Neuroscience Research
Desmethyl Atomoxetine Hydrochloride is a metabolite derivative of Atomoxetine and plays a pivotal role in neuroscience research . It is particularly used in the study of neurotransmitter regulation within the central nervous system . This compound uniquely inhibits the reuptake of norepinephrine, a critical neurotransmitter involved in numerous brain functions .
ADHD Treatment
There is marked heterogeneity in the treatment response of Atomoxetine in patients with attention deficit/hyperactivity disorder (ADHD), especially for the pediatric population . Current research aims to evaluate evidence to characterize the dose-exposure relationship, establish clinically relevant metrics for systemic exposure to Atomoxetine, and provide a dose-adaptation strategy before implementing personalized dosing for Atomoxetine in children with ADHD .
Pharmacokinetics Research
Research has been conducted to summarize recent advances in the pharmacokinetics, pharmacogenomics/pharmacogenetics (PGx), therapeutic drug monitoring (TDM), physiologically based pharmacokinetics (PBPK), and population pharmacokinetics (PPK) of Atomoxetine in children with ADHD .
Genetic Polymorphisms Study
The association between treatment response and genetic polymorphisms of genes encoding pharmacological targets, such as norepinephrine transporter (NET/SLC6A2) and dopamine β hydroxylase (DBH), has been discussed .
Therapeutic Reference Range Determination
Based on well-developed and validated assays for monitoring plasma concentrations of Atomoxetine, the therapeutic reference range in pediatric patients with ADHD proposed by several studies was summarized .
Personalized Dosing
Personalizing Atomoxetine dosage may be even more complex than anticipated thus far, but elucidating the best way to tailor the non-stimulant to a patient’s individual need will be achieved by combining two strategies: detailed research in linking the pharmacokinetics and pharmacodynamics in pediatric patients, and better understanding in nature and causes of ADHD, as well as environmental stressors .
Mechanism of Action
Target of Action
Desmethyl Atomoxetine Hydrochloride primarily targets the norepinephrine transporter (NET) . The NET plays a crucial role in the reuptake of norepinephrine (NE) from the synaptic cleft into presynaptic neurons, thereby regulating the concentration of NE in the synaptic cleft .
Mode of Action
Desmethyl Atomoxetine Hydrochloride acts as a selective norepinephrine reuptake inhibitor (NRI) . By inhibiting the NET, it prevents the reuptake of NE throughout the brain . This results in an increased concentration of NE in the synaptic cleft, enhancing noradrenergic transmission . It also inhibits the reuptake of dopamine in specific brain regions such as the prefrontal cortex (PFC) .
Biochemical Pathways
The primary biochemical pathway affected by Desmethyl Atomoxetine Hydrochloride is the noradrenergic pathway . By inhibiting the reuptake of NE, it enhances the signaling in this pathway . The increased NE in the synaptic cleft can then bind to and activate post-synaptic adrenergic receptors, leading to various downstream effects .
Pharmacokinetics
Desmethyl Atomoxetine Hydrochloride is well-absorbed after oral administration, with a bioavailability ranging from 63 to 94% . It is primarily metabolized by the highly polymorphic drug metabolizing enzyme cytochrome P450 2D6 (CYP2D6) . The systemic plasma clearance of atomoxetine is 0.35 L/h/kg in extensive metabolizers and 0.03 L/h/kg in poor metabolizers . The volume of distribution is 0.85 L/kg, indicating that atomoxetine is distributed in total body water in both extensive and poor metabolizers .
Result of Action
The inhibition of NE reuptake by Desmethyl Atomoxetine Hydrochloride leads to an increase in the concentration of NE in the synaptic cleft . This can enhance noradrenergic signaling, which is thought to improve symptoms of attention deficit hyperactivity disorder (ADHD), including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .
Action Environment
The action of Desmethyl Atomoxetine Hydrochloride can be influenced by various environmental factors. For instance, the presence of food, CYP2D6 and CYP2C19 phenotypes, and drug-drug interactions (DDIs) can affect the pharmacokinetics of atomoxetine . Furthermore, genetic polymorphisms of genes encoding pharmacological targets, such as NET (SLC6A2) and dopamine β hydroxylase (DBH), can influence the treatment response .
Future Directions
Personalizing atomoxetine dosage may be complex, but elucidating the best way to tailor the non-stimulant to a patient’s individual need will be achieved by combining two strategies: detailed research in linking the pharmacokinetics and pharmacodynamics in pediatric patients, and better understanding in nature and causes of ADHD, as well as environmental stressors .
properties
IUPAC Name |
3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZNZPMFOWXKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661894 | |
Record name | 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
881995-46-6 | |
Record name | 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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